N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine
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Overview
Description
N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an isopropyl group attached to the phenyl ring, which is further connected to a pyrazole ring through an amine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Phenylhydrazine Derivative: The initial step involves the preparation of 2-(Propan-2-yl)phenylhydrazine by reacting 2-(Propan-2-yl)aniline with hydrazine hydrate under acidic conditions.
Cyclization to Form Pyrazole: The phenylhydrazine derivative is then subjected to cyclization with a suitable diketone, such as 1,3-diketone, under reflux conditions to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: A precursor in the synthesis of pyrazole derivatives.
2-(Propan-2-yl)aniline: A starting material for the synthesis of N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine.
1H-Pyrazol-4-amine: A core structure in the synthesis of various pyrazole derivatives.
Uniqueness
This compound is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties, enhancing its reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-(2-propan-2-ylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-9(2)11-5-3-4-6-12(11)15-10-7-13-14-8-10/h3-9,15H,1-2H3,(H,13,14) |
InChI Key |
KSMKSPRFFXLJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC2=CNN=C2 |
Origin of Product |
United States |
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